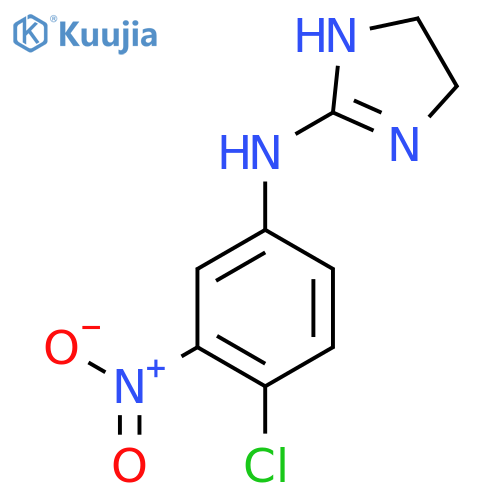

Cas no 2649060-24-0 (N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine)

2649060-24-0 structure

商品名:N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- EN300-738524

- N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine

- 2649060-24-0

-

- インチ: 1S/C9H9ClN4O2/c10-7-2-1-6(5-8(7)14(15)16)13-9-11-3-4-12-9/h1-2,5H,3-4H2,(H2,11,12,13)

- InChIKey: OFCPJPOEQLAPAF-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1[N+](=O)[O-])NC1=NCCN1

計算された属性

- せいみつぶんしりょう: 240.0414032g/mol

- どういたいしつりょう: 240.0414032g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 82.2Ų

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-738524-1.0g |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |

2649060-24-0 | 95.0% | 1.0g |

$884.0 | 2025-03-11 | |

| Enamine | EN300-738524-10.0g |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |

2649060-24-0 | 95.0% | 10.0g |

$3807.0 | 2025-03-11 | |

| Enamine | EN300-738524-5.0g |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |

2649060-24-0 | 95.0% | 5.0g |

$2566.0 | 2025-03-11 | |

| Enamine | EN300-738524-0.05g |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |

2649060-24-0 | 95.0% | 0.05g |

$744.0 | 2025-03-11 | |

| Enamine | EN300-738524-0.1g |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |

2649060-24-0 | 95.0% | 0.1g |

$779.0 | 2025-03-11 | |

| Enamine | EN300-738524-2.5g |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |

2649060-24-0 | 95.0% | 2.5g |

$1735.0 | 2025-03-11 | |

| Enamine | EN300-738524-0.25g |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |

2649060-24-0 | 95.0% | 0.25g |

$814.0 | 2025-03-11 | |

| Enamine | EN300-738524-0.5g |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine |

2649060-24-0 | 95.0% | 0.5g |

$849.0 | 2025-03-11 |

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

2649060-24-0 (N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine) 関連製品

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 506-17-2(cis-Vaccenic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬